

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Cat. No.: B1519609

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, a heterocyclic compound featuring an indazole core protected by a tetrahydropyranyl (THP) group, serves as a critical building block in medicinal chemistry and materials science. Its structural attributes, particularly the strategic placement of the amino group and the acid-labile THP protecting group, make it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents.^[1] This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the rationale behind these analytical techniques. The aim is to equip researchers with the necessary information for the effective handling, characterization, and application of this versatile molecule.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine** is defined by its specific molecular structure, from which fundamental properties are derived.

- Molecular Formula: $C_{12}H_{15}N_3O$ [1][2]
- Molecular Weight: 217.27 g/mol [1][2]
- CAS Number: 1053655-59-6 [1][2][3]
- Synonyms: 6-Amino-1-(tetrahydropyranyl)-1H-indazole, 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine [1][3]

The structure consists of a bicyclic indazole system, where a pyrazole ring is fused to a benzene ring. The amino group at the 6-position significantly influences the molecule's reactivity and potential for further functionalization. The nitrogen at the 1-position of the indazole ring is protected by a tetrahydropyran-2-yl (THP) group. This protecting group is crucial in synthetic strategies, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions.

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{15}N_3O$	[1][2]
Molecular Weight	217.27 g/mol	[1][2]
CAS Number	1053655-59-6	[1][2]
Purity (Typical)	≥95% - 98%	[1][2]
InChI	1S/C12H15N3O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2	[2]
InChIKey	BVMGAUOJVUEFSV-UHFFFAOYSA-N	[2]

General Physical and Handling Properties

The macroscopic properties of a compound are the first indicators of its physical nature and dictate the necessary handling and storage procedures.

Physical Form and Appearance

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is typically supplied as a solid.[2] However, there is some variability in the reported appearance, with descriptions ranging from a "red-brown solid"[1] to a "red oil" or "liquid".[4][5] This discrepancy may be attributed to the presence of residual solvents, impurities, or polymorphism. For rigorous applications, it is crucial to ascertain the physical state of a specific batch upon receipt.

Storage and Stability

Due to the potential for degradation, proper storage is paramount. The compound should be stored at 2-8°C.[1][2] Furthermore, it is recommended to keep it in a dark place under an inert atmosphere to prevent degradation from light and oxidative processes.[2][4]

Thermal and Solubility Properties

Thermal and solubility characteristics are critical for designing reaction conditions, purification protocols, and formulation strategies.

Melting and Boiling Points

As of the latest available data, specific melting and boiling points for **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine** have not been consistently reported in public literature, with most supplier-provided data sheets listing these values as "N/A".[4][5] This lack of data necessitates experimental determination for any application where these parameters are critical.

The determination of a melting point range is a fundamental technique to assess the purity of a crystalline solid.

- **Sample Preparation:** A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

- **Heating:** The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. A sharp melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility

Quantitative solubility data is not widely available. However, the molecular structure provides qualitative insights. The presence of the amino group and the oxygen atom in the THP ring suggests potential for hydrogen bonding, which may confer solubility in polar protic solvents. The aromatic indazole core contributes to solubility in a range of organic solvents. The parent compound, 1H-indazol-6-amine, has a reported aqueous solubility of 18.2 µg/mL at pH 7.4, which can serve as a rough reference point.^[6]

This method determines the thermodynamic solubility of a compound in a given solvent.

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
- **Equilibration:** The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a molecule. While raw spectral data is not publicly disseminated, the availability of such data

from suppliers indicates that the compound has been well-characterized.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are the most powerful tools for elucidating the molecular structure of organic compounds.

- ^1H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine**, one would expect to see distinct signals for the aromatic protons on the indazole ring, the protons of the THP group, and the protons of the amino group.
- ^{13}C NMR: This provides information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. This technique provides a highly accurate molecular weight, confirming the elemental composition. For this compound, the expected molecular ion peak would correspond to its molecular weight of 217.27 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include N-H stretching from the amino group, C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the indazole ring, and C-O stretching from the THP ether linkage.

Caption: Spectroscopic Techniques for Structural Verification.

Safety and Handling

Safety is a primary consideration when working with any chemical.

- Hazard Statements: The compound is classified as toxic if swallowed (H301).[2]

- Precautionary Statements: If swallowed, immediately call a poison center or doctor (P301 + P310).[2]
- Pictograms: The GHS06 pictogram (skull and crossbones) is associated with this compound, indicating acute toxicity.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is a key synthetic intermediate whose physical properties are critical to its successful application. While a complete, publicly available dataset for all physical parameters remains to be consolidated, this guide synthesizes the available information from commercial suppliers and provides a framework of standard, validated protocols for its experimental determination. By understanding its chemical identity, handling requirements, and the analytical methods for its characterization, researchers can confidently and safely incorporate this valuable compound into their drug discovery and material science workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine | 1053655-59-6 [sigmaaldrich.com]
- 3. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine | 1053655-59-6 [chemicalbook.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine(1053655-59-6) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519609#1-tetrahydro-2h-pyran-2-yl-1h-indazol-6-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com